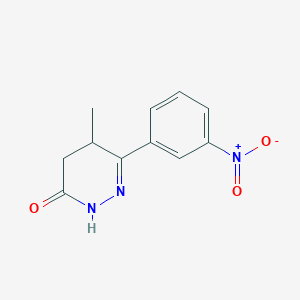









|
REACTION_CXSMILES
|
[N+](C1C=C(C=CC=1)C(C(C)CC#N)=O)([O-])=O.Cl.[N+:18]([C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][CH:34]=1)[C:24]([CH:26]([CH3:31])[CH2:27][C:28](O)=[O:29])=O)([O-:20])=[O:19].O.[NH2:36][NH2:37]>C(O)C>[CH3:31][CH:26]1[C:24]([C:23]2[CH:32]=[CH:33][CH:34]=[C:21]([N+:18]([O-:20])=[O:19])[CH:22]=2)=[N:37][NH:36][C:28](=[O:29])[CH2:27]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C(CC#N)C)C=CC1
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C(CC(=O)O)C)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for one hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with saturated sodium bicarbonate
|
|
Type
|
ADDITION
|
|
Details
|
The bicarbonate layer is added dropwise to a stirred cold hydrochloric acid solution
|
|
Type
|
FILTRATION
|
|
Details
|
then is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
|
Type
|
CUSTOM
|
|
Details
|
to afford 27.24 g
|
|
Type
|
ADDITION
|
|
Details
|
The entire amount of the preceding compound is mixed with 12.8 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
WAIT
|
|
Details
|
to appear after about half an hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled in an ice bath
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
air dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CC(NN=C1C1=CC(=CC=C1)[N+](=O)[O-])=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |